(3-(Dimethylamino)oxetan-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

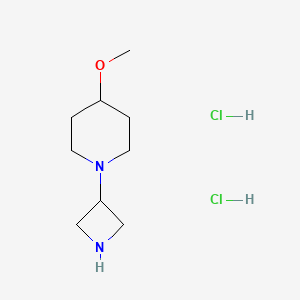

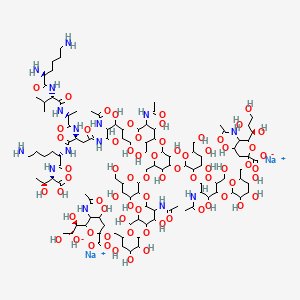

“(3-(Dimethylamino)oxetan-3-yl)methanol” is a chemical compound with the CAS Number: 165454-18-2 . It has a molecular weight of 131.17 and its IUPAC name is this compound . The compound is typically stored in a dry environment at 2-8°C . It is available in a solid, semi-solid, or liquid form .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H13NO2 . The InChI code for the compound is 1S/C6H13NO2/c1-7(2)6(3-8)4-9-5-6/h8H,3-5H2,1-2H3 . This indicates the presence of six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms in the molecule.Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . The compound has a high GI absorption and is highly soluble . Its Log Po/w (iLOGP) is 1.58, indicating its lipophilicity .Scientific Research Applications

Development of Heterogeneous Catalysts for Dehydration of Methanol to Dimethyl Ether

This research area focuses on the synthesis of dimethyl ether (DME) from methanol, a process critical for producing clean fuels and value-added chemicals. Catalysts such as γ-Al2O3, zeolites, and various metal oxides are extensively studied for their efficiency in methanol dehydration reactions. This domain demonstrates the significance of methanol and its derivatives in developing sustainable energy sources and chemical feedstocks (Bateni & Able, 2018).

Hydrogen Production from Methanol Thermochemical Conversion

Methanol serves as a liquid hydrogen carrier, facilitating high purity hydrogen production, which is pivotal for the hydrogen economy. The research explores various methanol conversion processes, including steam reforming and partial oxidation, highlighting the role of copper-based and other metal catalysts in enhancing production efficiency (García et al., 2021).

Mechanism of Olefin Synthesis from Methanol and Dimethyl Ether over Zeolite Catalysts

Investigating the conversion of methanol or DME to olefins over zeolite catalysts reveals insights into the chemical mechanisms and catalyst design for petrochemical synthesis. This area underscores methanol's utility in producing valuable chemical precursors and fuels through complex reaction networks (Khadzhiev et al., 2014).

Sustainable Technologies for the Reclamation of Greenhouse Gas CO2

Research on converting CO2 into methanol and other chemicals illustrates the potential of methanol derivatives in addressing environmental challenges. Catalyst development and understanding the activation mechanisms of CO2 are critical for advancing C1 chemistry and mitigating greenhouse gas emissions (Yang & Wang, 2015).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302-H315-H318-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

[3-(dimethylamino)oxetan-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7(2)6(3-8)4-9-5-6/h8H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVFDJKCPYECQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(COC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8a-Methyl-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B573234.png)

![Glycine, N-[N-[1-(methoxycarbonyl)-2-methylpropyl]-D-valyl]-, ethyl ester, (S)- (9CI)](/img/no-structure.png)

![3-Ethyl-2-({3-[(3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-6-methyl-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B573241.png)

![[1,3]Thiazolo[5,4-G]isoquinoline](/img/structure/B573245.png)